5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylfuran-2-carboxamide
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Overview
Description
5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-METHYL-2-FURAMIDE is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a chloromethyl group and a furanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-METHYL-2-FURAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Chloromethylation: The pyrazole ring is then chloromethylated using chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base such as triethylamine.
Coupling with Furanamide: The chloromethylated pyrazole is coupled with furanamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the chloromethyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloromethyl group can be substituted with various nucleophiles, including amines, thiols, and alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced derivatives with the chloromethyl group converted to a methyl group.
Substitution: Substituted derivatives with various functional groups replacing the chloromethyl group.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for the development of novel catalysts.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Biological Probes: It can be used as a probe to study biological processes involving pyrazole and furanamide moieties.
Medicine
Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Anti-inflammatory Agents: It may exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammation.
Industry
Agriculture: The compound can be used in the development of agrochemicals for pest control.
Pharmaceuticals: It can be a precursor for the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-METHYL-2-FURAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- **5-[(4-METHYL-1H-PYRAZOL-1-YL)METHYL]-N~2~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-METHYL-2-FURAMIDE
- **5-[(4-ETHYL-1H-PYRAZOL-1-YL)METHYL]-N~2~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-METHYL-2-FURAMIDE
Uniqueness
The presence of the chloromethyl group in 5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-METHYL-2-FURAMIDE distinguishes it from similar compounds. This functional group imparts unique chemical reactivity, allowing for diverse chemical transformations and applications. Additionally, the combination of pyrazole and furanamide moieties provides a unique structural framework that can interact with biological targets in a specific manner.
Properties
Molecular Formula |
C16H18ClN5O2 |
---|---|
Molecular Weight |
347.80 g/mol |
IUPAC Name |
5-[(4-chloropyrazol-1-yl)methyl]-N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methylfuran-2-carboxamide |
InChI |
InChI=1S/C16H18ClN5O2/c1-11-12(6-18-21(11)3)8-20(2)16(23)15-5-4-14(24-15)10-22-9-13(17)7-19-22/h4-7,9H,8,10H2,1-3H3 |
InChI Key |
IHCOOTZUMZHDLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CN(C)C(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl |
Origin of Product |
United States |
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